(R)-1,2-Epoxydecane is a chiral epoxide compound with the empirical formula CHO and a molecular weight of 156.27 g/mol. It is recognized for its unique three-membered cyclic ether structure, which contributes to its chemical reactivity and biological activity. The compound is typically a clear, colorless liquid with an ethereal odor, exhibiting a boiling point of approximately 94 °C at 15 mmHg and a density of 0.84 g/mL at 25 °C .
(R)-1,2-Epoxydecane exhibits notable biological activities that make it useful in various applications. It has been identified as a precursor in the enantioselective synthesis of hydroxy fatty acids and fatty γ-lactones, which are important in pharmaceuticals and biochemistry . Additionally, its reactivity profile allows for potential applications in drug development and organic synthesis.
The synthesis of (R)-1,2-Epoxydecane can be achieved through several methods:
(R)-1,2-Epoxydecane finds applications in various fields:
Studies on (R)-1,2-Epoxydecane's interactions reveal its reactivity with various nucleophiles and electrophiles. It reacts vigorously with water under acidic conditions and can form stable adducts with amines and alcohols. Its polymerization potential in the presence of catalysts indicates a need for careful handling in laboratory settings .
Several compounds share structural similarities with (R)-1,2-Epoxydecane. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Notable Properties | Unique Features |
---|---|---|---|
1,2-Epoxydecane | Epoxide | Chiral; used in enantioselective synthesis | Specific stereochemistry (R) |
1,2-Epoxydodecane | Epoxide | Larger carbon chain | Higher molecular weight |
1,2-Epoxyhexane | Epoxide | Shorter carbon chain | Less steric hindrance |
1,2-Epoxy-3-methylbutane | Epoxide | Branched structure | Increased steric hindrance |
(R)-1,2-Epoxydecane stands out due to its specific chiral configuration and its utility in synthesizing biologically relevant compounds. Its ability to undergo selective reactions makes it particularly valuable in organic chemistry.
Irritant